2,2,3,3-Tetramethylcyclobutan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

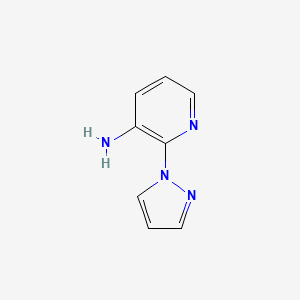

2,2,3,3-Tetramethylcyclobutan-1-ol is a chemical compound with the molecular formula C8H16O and a molecular weight of 128.215 .

Molecular Structure Analysis

The InChI code for 2,2,3,3-Tetramethylcyclobutan-1-ol is1S/C8H16O/c1-7(2)5-6(9)8(7,3)4/h6,9H,5H2,1-4H3 . This indicates that the molecule consists of a cyclobutane ring with four methyl groups and one hydroxyl group attached. Physical And Chemical Properties Analysis

2,2,3,3-Tetramethylcyclobutan-1-ol is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Synthesis and Material Applications

2,2,3,3-Tetramethylcyclobutan-1-ol and its derivatives are studied for their applications in the synthesis of polymers and materials. For instance, a derivative, 2,2,4,4-tetramethylcyclobutane-1,3-diol, has been evaluated for use as a monomer in the manufacture of polyesters intended for food contact materials. This compound shows potential due to its migration limits being considered safe for consumer use in specific applications, excluding contact with highly fatty foods and spirits (Flavourings, 2013). Additionally, related cyclobutane derivatives are utilized as building blocks to introduce cyclobutane moieties as spacer units in chemical syntheses, highlighting their versatility in constructing complex molecular architectures (H. Heimgartner & G. Mlostoń, 2004).

Catalysis and Chemical Transformations

Cyclobutane derivatives, including those related to 2,2,3,3-tetramethylcyclobutan-1-ol, find applications in catalysis and as intermediates in novel chemical transformations. For example, certain cyclobutane compounds have been used to synthesize bis-imidazole derivatives and as reagents in metal-free [2+2] cycloaddition reactions, demonstrating their utility in creating functionalized molecules with potential applications in medicinal chemistry and material science (M. Jasiński et al., 2007).

Photochemical Applications

The photochemical properties of cyclobutane derivatives also make them subjects of interest in the study of light-induced chemical reactions. These compounds are involved in [2+2] photocycloadditions, serving as key steps in the synthesis of complex organic structures with high precision in regio- and diastereoselectivity, illustrating their potential in advanced organic synthesis and the development of new photochemical methodologies (Yishu Jiang et al., 2019).

Advanced Organic Synthesis

In advanced organic synthesis, cyclobutane derivatives, such as 2,2,3,3-tetramethylcyclobutan-1-ol, are pivotal in the construction of complex molecules. They serve as key intermediates in multicomponent reactions, demonstrating the breadth of their applications in creating diverse and complex organic molecules. This versatility underscores the value of cyclobutane derivatives in synthetic organic chemistry, enabling the development of novel compounds with potential applications in drug development, materials science, and beyond (M. Pirrung & Jianmei Wang, 2009).

Mecanismo De Acción

Safety and Hazards

The safety information for 2,2,3,3-Tetramethylcyclobutan-1-ol indicates that it may be dangerous. The hazard statements include H228 (flammable solid), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures should be taken when handling this compound.

Propiedades

IUPAC Name |

2,2,3,3-tetramethylcyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-7(2)5-6(9)8(7,3)4/h6,9H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOATXEXBGJDDBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1(C)C)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-(7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)benzoate](/img/structure/B2636817.png)

![4-butyl-3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2636822.png)

![Methyl (E)-4-[2-(benzimidazol-1-ylmethyl)pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2636823.png)

![3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2636825.png)

![N-(4-fluorophenyl)-3-[(4-nitrobenzyl)sulfanyl]-2-thiophenecarboxamide](/img/structure/B2636828.png)

![1-(4-chlorophenyl)-6-((3,5-dimethoxybenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2636829.png)

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]-N'-propylethanediamide](/img/structure/B2636836.png)